1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHYWDRTEHWTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428325 |

Source

|

| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100957-76-4 |

Source

|

| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The indole nucleus and the piperidine ring are prevalent scaffolds in a vast array of pharmacologically active compounds, and their combination in this specific arrangement offers a versatile platform for further chemical exploration.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of the most effective synthetic strategies.

Introduction and Strategic Overview

The target molecule, this compound, incorporates a key pharmacophoric element: a substituted piperidine ring attached to an indole moiety. This structural motif is found in numerous compounds with diverse biological activities.[1][2] The synthesis of this compound primarily revolves around the formation of the C-N bond between the indole-3-methylene unit and the piperidine nitrogen. Two principal and highly effective strategies for achieving this are:

-

Reductive Amination: A direct and atom-economical approach involving the reaction of 1H-indole-3-carbaldehyde with piperidine-4-carboxylic acid in the presence of a suitable reducing agent.

-

N-Alkylation: A classic method that entails the reaction of piperidine-4-carboxylic acid with an electrophilic indole-3-ylmethyl species, typically a halide.

This guide will delve into the mechanistic underpinnings and practical execution of both approaches, providing detailed experimental procedures and a comparative analysis to aid in the selection of the most appropriate method for a given research context.

Synthetic Strategy 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[3][4][5] In the context of synthesizing this compound, this strategy offers a convergent and often high-yielding route.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 1H-indole-3-carbaldehyde and the secondary amine of piperidine-4-carboxylic acid. This is followed by the in-situ reduction of the iminium ion to the desired tertiary amine. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being commonly employed due to their mildness and selectivity.

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

Materials:

-

1H-indole-3-carbaldehyde

-

Piperidine-4-carboxylic acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add piperidine-4-carboxylic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Data Presentation

| Reactant/Reagent | Molar Eq. | Molecular Weight | Amount |

| 1H-indole-3-carbaldehyde | 1.0 | 145.16 g/mol | (user defined) |

| Piperidine-4-carboxylic acid | 1.1 | 129.16 g/mol | (user defined) |

| Sodium triacetoxyborohydride | 1.5 | 211.94 g/mol | (user defined) |

Expected Yield: 75-90%

Synthetic Strategy 2: N-Alkylation

N-alkylation represents a more traditional yet highly effective method for the synthesis of the target compound. This approach relies on the nucleophilic attack of the piperidine nitrogen on an electrophilic indole-3-ylmethyl species.

Mechanistic Rationale

The key to this strategy is the generation of a suitable electrophile at the 3-position of the indole ring. This is typically achieved by converting the hydroxyl group of indole-3-methanol to a better leaving group, such as a halide (e.g., bromide or chloride). The subsequent reaction with piperidine-4-carboxylic acid in the presence of a base affords the desired product. The choice of base is important to deprotonate the piperidine nitrogen without causing unwanted side reactions.

Caption: N-Alkylation Workflow

Detailed Experimental Protocol

Part A: Synthesis of 3-(Bromomethyl)-1H-indole

This intermediate is often prepared fresh and used immediately due to its potential instability.

Materials:

-

Indole-3-methanol

-

Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS)/Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Dissolve indole-3-methanol (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere.

-

Slowly add a solution of phosphorus tribromide (0.4 eq) in the same solvent.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure at low temperature. The crude 3-(bromomethyl)-1H-indole should be used immediately in the next step.

Part B: N-Alkylation of Piperidine-4-carboxylic acid

Materials:

-

Crude 3-(bromomethyl)-1H-indole

-

Piperidine-4-carboxylic acid

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

Dissolve piperidine-4-carboxylic acid (1.2 eq) and potassium carbonate (2.5 eq) in DMF or ACN.[6]

-

Add a solution of the freshly prepared crude 3-(bromomethyl)-1H-indole (1.0 eq) in the same solvent to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

| Reactant/Reagent | Molar Eq. | Molecular Weight | Amount |

| 3-(Bromomethyl)-1H-indole | 1.0 | 210.07 g/mol | (user defined) |

| Piperidine-4-carboxylic acid | 1.2 | 129.16 g/mol | (user defined) |

| Potassium Carbonate | 2.5 | 138.21 g/mol | (user defined) |

Expected Yield: 60-80% (over two steps)

Comparative Analysis of Synthetic Routes

| Feature | Reductive Amination | N-Alkylation |

| Atom Economy | High | Moderate |

| Number of Steps | One-pot | Two steps |

| Starting Materials | Commercially available | Requires synthesis of an unstable intermediate |

| Reagent Toxicity | Borohydride reagents require careful handling | Halogenating agents are corrosive and toxic |

| Reaction Conditions | Mild | Generally mild, may require heating |

| Workup & Purification | Generally straightforward | Can be more complex due to byproducts |

| Overall Yield | Typically higher | Can be lower due to the instability of the intermediate |

Conclusion

Both reductive amination and N-alkylation are viable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the research, including scale, available starting materials, and desired purity.

For its operational simplicity, higher atom economy, and generally higher yields, reductive amination is the recommended primary route . However, N-alkylation remains a valuable alternative, particularly when the starting indole-3-methanol is readily available.

This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important molecular scaffold, paving the way for further exploration of its potential applications in drug discovery and development.

References

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

Melkonyan, F. S., Karchava, A. V., & Yurovskaya, M. A. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275–4278. Retrieved from [Link]

-

de Vries, J. G., & Severin, K. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4573-4578. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

ResearchGate. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

PubMed. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

-

Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

-

Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

-

ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid

Introduction

This compound (IUPAC Name) is a heterocyclic compound featuring a core indole moiety linked via a methylene bridge to a piperidine-4-carboxylic acid scaffold. This molecule represents a confluence of structural motifs commonly found in pharmacologically active compounds. The indole group is a privileged scaffold in medicinal chemistry, while the piperidine carboxylic acid portion can act as a rigid scaffold or a mimic for amino acids, making this compound a valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule. As direct, published experimental spectra are not consolidated in a single source, this document synthesizes predicted data based on established principles of spectroscopy and data from structurally analogous compounds. The protocols and interpretations herein are designed to serve as a robust reference for researchers in synthesis, quality control, and structural elucidation.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis. These properties influence sample preparation, solubility, and potential polymorphic behavior.

| Property | Value | Source |

| CAS Number | 100957-76-4 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₂ | Inferred |

| Molecular Weight | 258.32 g/mol | Inferred |

| Melting Point | 228 °C (decomposes) | [1] |

| Predicted pKa | 4.03 ± 0.20 | [1] |

| Predicted Density | 1.288 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 476.4 ± 40.0 °C | [1] |

Structural Elucidation Workflow

The comprehensive characterization of this compound requires a multi-technique spectroscopic approach. Each technique provides unique and complementary information to confirm the molecule's identity, purity, and structure.

Caption: Overall workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR will confirm the presence and arrangement of all constituent protons and carbons.

Expertise & Causality: Predicting the Spectrum

The chemical environment of each nucleus dictates its resonance frequency (chemical shift).

-

Indole Protons: The aromatic protons of the indole ring are expected in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The proton at the C2 position is typically a singlet or a narrow triplet, appearing slightly downfield from the benzene-ring protons.[2] The N-H proton of the indole will be a broad singlet, often above δ 10 ppm, and its visibility may depend on the solvent used.[3]

-

Methylene Bridge: The -CH₂- group linking the indole and piperidine rings is adjacent to both an aromatic system and a nitrogen atom, placing its signal in the δ 3.5-4.0 ppm range.

-

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. Protons on carbons adjacent to the nitrogen (C2', C6') will be the most downfield (δ 2.5-3.5 ppm), while the others (C3', C4', C5') will be further upfield (δ 1.5-2.5 ppm).[4]

-

Carboxyl Proton: The carboxylic acid proton (-COOH) gives a very broad signal, typically downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and O-H.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: Set to a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Predicted NMR Data

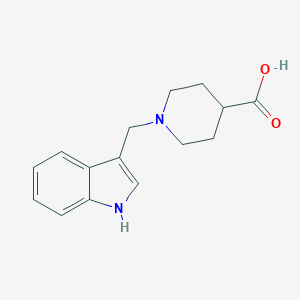

Caption: Chemical structure of the target compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | br s | 1H | -COOH | Exchangeable acidic proton. |

| ~10.9 | br s | 1H | Indole N-H | Exchangeable proton on indole nitrogen.[3] |

| ~7.6 | d | 1H | H-4 | Aromatic proton, ortho to fused ring. |

| ~7.3 | d | 1H | H-7 | Aromatic proton. |

| ~7.2 | s | 1H | H-2 | Characteristic indole C2-H. |

| ~7.0 | t | 1H | H-6 | Aromatic proton. |

| ~6.9 | t | 1H | H-5 | Aromatic proton. |

| ~3.6 | s | 2H | Indole-CH₂-N | Methylene bridge protons. |

| ~2.9 | m | 2H | H-2', H-6' (axial/eq) | Piperidine protons adjacent to nitrogen. |

| ~2.1-2.3 | m | 3H | H-4', H-2', H-6' (axial/eq) | Piperidine protons. |

| ~1.6-1.8 | m | 4H | H-3', H-5' (axial/eq) | Piperidine protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175 | -COOH | Carboxyl carbon.[5] |

| ~136 | C-7a | Indole quaternary carbon. |

| ~127 | C-3a | Indole quaternary carbon. |

| ~124 | C-2 | Indole CH. |

| ~121 | C-6 | Indole CH. |

| ~119 | C-4 | Indole CH. |

| ~118 | C-5 | Indole CH. |

| ~111 | C-7 | Indole CH. |

| ~110 | C-3 | Indole quaternary carbon. |

| ~52 | Indole-CH₂-N | Methylene bridge carbon. |

| ~50 | C-2', C-6' | Piperidine carbons adjacent to nitrogen. |

| ~40 | C-4' | Piperidine CH. |

| ~28 | C-3', C-5' | Piperidine carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition.

Expertise & Causality: Predicting Fragmentation

The most common ionization technique for a molecule like this is Electrospray Ionization (ESI), which will primarily generate the protonated molecule [M+H]⁺. The fragmentation (MS/MS) of this ion is expected to occur at the weakest bonds. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond between the indole ring and the methylene bridge, leading to the formation of a stable indolyl-methyl cation or a related tropylium-like ion (m/z 130.065), which is a characteristic fragment for 3-substituted indoles.[6]

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the initial mobile phase.

-

LC-MS System:

-

LC: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a water/acetonitrile or water/methanol gradient (both containing 0.1% formic acid to promote ionization).

-

MS: An Orbitrap or TOF mass spectrometer capable of high-resolution analysis.

-

-

MS Acquisition (Positive ESI Mode):

-

Scan Range: m/z 50-500.

-

Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal of the target ion.

-

Full Scan (MS1): Acquire high-resolution data to determine the accurate mass of the [M+H]⁺ ion.

-

MS/MS (dd-MS2): Perform data-dependent fragmentation on the most intense ion (the [M+H]⁺ peak) to obtain the fragmentation pattern. Set collision energy (HCD or CID) to a range (e.g., 15-40 eV) to observe key fragments.

-

-

Data Analysis: Extract the accurate mass from the full scan data and compare it with the theoretical mass. Analyze the MS/MS spectrum to identify key fragment ions.

Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 259.1441 | Protonated molecular ion (C₁₅H₁₉N₂O₂⁺) |

| [M+Na]⁺ | 281.1260 | Sodium adduct |

| [M-H₂O+H]⁺ | 241.1335 | Loss of water from the carboxylic acid |

| Fragment 1 | 130.0651 | Indolylmethyl cation fragment (C₉H₈N⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Characteristic Absorptions

For this molecule, several key functional groups will give rise to distinct and identifiable peaks.

-

Carboxylic Acid O-H: A very broad and strong absorption from ~2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[5][7]

-

Indole N-H: A moderate, sharp peak around 3400-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methylene bridge) appear just below 3000 cm⁻¹.

-

Carbonyl C=O: A very strong, sharp absorption between 1700-1730 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.[5][7]

-

Aromatic C=C: Several peaks of variable intensity in the 1600-1450 cm⁻¹ region correspond to the indole ring's C=C stretching vibrations.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A standard FTIR spectrometer with an ATR accessory.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

-

Sample Scan:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | Indole N-H stretch |

| ~3300-2500 | Strong, Very Broad | Carboxylic acid O-H stretch[5][7] |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, 2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong, Sharp | Carboxylic acid C=O stretch[5][7] |

| ~1600, 1470, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted pattern) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing compounds with chromophores, such as the indole ring system.

Expertise & Causality: The Indole Chromophore

The indole ring is an excellent chromophore. It typically displays two main absorption bands. The first, a higher-energy band (¹Lₐ), appears around 200-230 nm. The second, a lower-energy band (¹Lₑ), which often shows fine structure, appears around 270-290 nm.[8][9] The substitution at the 3-position is not expected to dramatically shift these maxima but may affect the molar absorptivity.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

-

-

Measurement:

-

Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

-

Place them in the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the sample from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Predicted UV-Vis Data (in Ethanol)

| λₘₐₓ (nm) | Description |

| ~220 | High-energy π → π* transition |

| ~280 | Lower-energy π → π* transition with possible shoulder at ~288 nm |

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and offers corroborating structural evidence through predictable fragmentation. IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid and indole N-H. Finally, UV-Vis spectroscopy confirms the presence of the indole chromophore. This guide provides the expected data and validated protocols to ensure confident characterization of this important heterocyclic building block.

References

-

Gudžytė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. Available at: [Link]

-

Jakubowska, A., et al. (2018). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 75(3), 449-457. Available at: [Link]

-

Fleck, M., et al. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o146. Available at: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Available at: [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Vitnik, Ž. D., et al. (2015). The spectroscopic (FT-IR, FT-Raman, (13)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 776-786. Available at: [Link]

-

Wu, X., et al. (2020). One-pot Synthesis and Discovery of a Stable Mannich Base of N-hydroxyindole. ChemRxiv. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Available at: [Link]

-

Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8097. Available at: [Link]

-

Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Open Access Pub. (n.d.). FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Available at: [Link]

-

PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

-

SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 1. This compound | 100957-76-4 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. openaccesspub.org [openaccesspub.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid

The confluence of an indole nucleus, a piperidine ring, and a carboxylic acid functional group in this compound makes it a compound of significant interest in the field of medicinal chemistry. The indole moiety is a common feature in a plethora of biologically active natural products and synthetic drugs. The piperidine ring, a saturated heterocycle, is a prevalent scaffold in many pharmaceuticals, often imparting favorable pharmacokinetic properties. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets.

A precise and unambiguous structural elucidation is paramount for understanding the compound's structure-activity relationship (SAR) and for quality control during synthesis and formulation. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

This guide provides a detailed walkthrough of the predicted ¹H and ¹³C NMR spectra of this compound. The analysis is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of this compound have been systematically numbered as illustrated in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the indole, piperidine, and methylene bridge moieties. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 11.0 | br s | 1H | COOH |

| ~10.9 | br s | 1H | N1-H (Indole) |

| ~7.6 | d | 1H | H-4 |

| ~7.3 | d | 1H | H-7 |

| ~7.1 | s | 1H | H-2 |

| ~7.05 | t | 1H | H-6 |

| ~6.95 | t | 1H | H-5 |

| ~3.6 | s | 2H | H-11 |

| ~2.9 | m | 2H | H-2'eq, H-6'eq |

| ~2.2 | m | 1H | H-4'ax |

| ~2.0 | m | 2H | H-2'ax, H-6'ax |

| ~1.8 | m | 2H | H-3'eq, H-5'eq |

| ~1.6 | m | 2H | H-3'ax, H-5'ax |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Detailed Analysis of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is typically the most deshielded proton in the molecule, appearing as a broad singlet in the range of 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Indole Protons (N1-H, H-2, H-4, H-5, H-6, H-7):

-

The N1-H proton of the indole ring is also significantly deshielded and appears as a broad singlet around 10.9 ppm.

-

The H-2 proton, situated on the pyrrole ring of the indole, is expected to be a singlet around 7.1 ppm.

-

The aromatic protons on the benzene ring of the indole moiety (H-4, H-5, H-6, and H-7 ) will appear in the aromatic region (6.5-8.0 ppm). H-4 and H-7 are typically found at the downfield end of this region due to the anisotropic effect of the fused pyrrole ring. They will likely appear as doublets. H-5 and H-6 will be triplets, located slightly upfield from H-4 and H-7.

-

-

Methylene Bridge Proton (H-11): The two protons of the methylene bridge connecting the indole and piperidine rings are chemically equivalent and are expected to appear as a sharp singlet around 3.6 ppm.

-

Piperidine Protons (H-2', H-3', H-4', H-5', H-6'): The piperidine ring protons will exhibit complex splitting patterns due to their diastereotopic nature and chair conformation.

-

The equatorial protons at C-2' and C-6' are expected to be deshielded relative to their axial counterparts and will appear as a multiplet around 2.9 ppm.

-

The axial proton at C-4' will be a multiplet around 2.2 ppm.

-

The axial protons at C-2' and C-6' will be a multiplet around 2.0 ppm.

-

The equatorial protons at C-3' and C-5' are predicted to be a multiplet around 1.8 ppm.

-

The axial protons at C-3' and C-5' will appear as a multiplet around 1.6 ppm.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C-1'' (COOH) |

| ~136.5 | C-7a |

| ~127.0 | C-3a |

| ~124.0 | C-2 |

| ~122.0 | C-6 |

| ~120.0 | C-5 |

| ~119.0 | C-4 |

| ~111.5 | C-7 |

| ~110.0 | C-3 |

| ~54.0 | C-11 |

| ~53.0 | C-2', C-6' |

| ~42.0 | C-4' |

| ~29.0 | C-3', C-5' |

Detailed Analysis of the ¹³C NMR Spectrum

-

Carboxylic Carbon (C-1''): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, with a predicted chemical shift of around 178.0 ppm.[1]

-

Indole Carbons (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a): The eight carbon atoms of the indole ring will have distinct chemical shifts. The quaternary carbons C-3a and C-7a are expected around 127.0 ppm and 136.5 ppm, respectively. The C-2 carbon will be in the range of 124.0 ppm. The carbons of the benzene ring (C-4, C-5, C-6, C-7 ) will appear between 111.5 and 122.0 ppm. The C-3 carbon, being attached to the methylene bridge, is expected around 110.0 ppm.

-

Methylene Bridge Carbon (C-11): The carbon of the methylene bridge is predicted to have a chemical shift of approximately 54.0 ppm.

-

Piperidine Carbons (C-2', C-3', C-4', C-5', C-6'): The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen, C-2' and C-6' , are expected at around 53.0 ppm. The C-4' carbon, bearing the carboxylic acid group, will be at approximately 42.0 ppm. The C-3' and C-5' carbons are predicted to be at around 29.0 ppm.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids and indole derivatives due to its high dissolving power. Other potential solvents include methanol-d4 (CD₃OD) or a mixture of chloroform-d (CDCl₃) and methanol-d4. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH and OH groups.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 14 ppm is usually adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of -10 to 220 ppm is appropriate.

-

Data Processing

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, based on established NMR principles and comparative analysis, offer a robust framework for the structural characterization of this and related molecules. The inclusion of a comprehensive experimental protocol further equips researchers with the practical knowledge to acquire high-quality NMR data. As with any predictive data, experimental verification is the gold standard, and this guide serves as a strong foundation for such future work.

References

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.

- "Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively." American Chemical Society, Accessed January 23, 2026.

- "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, Accessed January 23, 2026.

- "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI, Accessed January 23, 2026.

Sources

The Diverse Biological Activities of Indole-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indole-Piperidine Scaffold

The fusion of indole and piperidine rings creates a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities. The indole nucleus, a key structural component of the amino acid tryptophan, is prevalent in numerous natural products and pharmacologically active compounds, contributing to interactions with a variety of biological targets. The piperidine ring, a saturated heterocycle, imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, and provides a versatile anchor for a multitude of chemical substitutions. This unique combination of a planar, aromatic indole system and a flexible, three-dimensional piperidine moiety allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active sites of enzymes and receptors. This guide provides an in-depth exploration of the significant biological activities of indole-piperidine derivatives, focusing on their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing their activity, and provide a curated collection of quantitative data to aid in the design and development of novel therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indole-piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of malignancies. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.

Mechanism of Action: A Multi-pronged Attack

A primary mechanism by which indole-piperidine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Certain indole-piperidine compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Another significant anticancer mechanism involves the modulation of apoptotic pathways . Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Indole-piperidine derivatives have been shown to induce apoptosis by targeting key regulatory proteins. For instance, some derivatives act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 .[1] By inhibiting these proteins, they promote the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, ultimately leading to caspase activation and cell death. Western blot analysis is a fundamental technique to confirm the induction of apoptosis by observing the cleavage of caspases and other apoptosis-related proteins.[1][2]

Furthermore, indole-piperidine derivatives can interfere with cancer cell signaling by inhibiting protein kinases .[1] Protein kinases are a large family of enzymes that regulate a wide variety of cellular processes, and their dysregulation is a common feature of many cancers. By targeting specific kinases involved in cell growth and survival pathways, these compounds can effectively halt tumor progression.

Caption: Inhibition of Bcl-2/Mcl-1 by indole-piperidine derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the indole-piperidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9][10][11]

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the indole-piperidine derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.[9]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Quantitative Data: Anticancer Activity of Indole-Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | NCI60 | GI50 = 1.00 | [12] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | NCI60 | GI50 = 1.35 | [12] |

| Pyrazolo[1,5-a]pyrimidine 9c | HCT-116 (Colon) | Cytotoxicity | IC50 = 0.31 | [13] |

| Pyrazolo[1,5-a]pyrimidine 11a | HCT-116 (Colon) | Cytotoxicity | IC50 = 0.34 | [13] |

| Indole-based Tyrphostin 2a | Huh-7 (Hepatocellular) | Cytotoxicity | IC50 = 0.01-0.04 | [14] |

| Indole-based Tyrphostin 3a | Huh-7 (Hepatocellular) | Cytotoxicity | IC50 = 0.01-0.04 | [14] |

| Flavopereirine | HCT116 (Colorectal) | Viability | IC50 = 8.15 | [15] |

| Harmine derivative 54 | MCF-7 (Breast) | MTT | IC50 = 0.34 | [15] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Indole-piperidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of indole-piperidine derivatives is often attributed to their ability to disrupt microbial membranes and inhibit biofilm formation .[1] The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, by interfering with the signaling pathways involved in biofilm formation, they can prevent the establishment of persistent infections that are often resistant to conventional antibiotics.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the indole-piperidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16][17]

Quantitative Data: Antimicrobial Activity of Indole-Piperidine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | 32-512 | [21] |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Bacillus subtilis | 32-512 | [21] |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Escherichia coli | 32-512 | [21] |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Candida albicans | 32-512 | [21] |

| Piperidine derivative 2 | Staphylococcus aureus | Good activity | [22][23] |

| Piperidine derivative 2 | Escherichia coli | Active | [22][23] |

| Indole DKPs 3a-3d, 4a-4d | Various Bacteria | 0.90–9.23 µM | [24] |

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Indole-piperidine derivatives have shown significant neuroprotective potential through various mechanisms, including antioxidant activity and the inhibition of key enzymes involved in neurodegeneration.

Mechanism of Action: Shielding Neurons from Damage

A key neuroprotective mechanism of indole-piperidine derivatives is their antioxidant activity .[25][26] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. These compounds can scavenge free radicals and chelate metal ions that catalyze the formation of ROS, thereby protecting neurons from oxidative damage.[25]

Another important mechanism is the inhibition of acetylcholinesterase (AChE) .[27] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. By inhibiting AChE, indole-piperidine derivatives can increase the levels of acetylcholine in the brain, which may help to improve cognitive function.

Furthermore, some derivatives have been shown to promote the disaggregation of amyloid-β (Aβ) plaques , a hallmark of Alzheimer's disease.[25] The accumulation of Aβ plaques is toxic to neurons and contributes to the progression of the disease.

Experimental Protocols

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[28][29][30][31]

Step-by-Step Methodology:

-

Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[28][29]

-

Sample Preparation: Prepare different concentrations of the indole-piperidine derivative.

-

Reaction: Add the sample solutions to the DPPH solution and incubate in the dark at room temperature for 30 minutes.[28][29]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[27][32][33][34][35]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme in a suitable buffer.

-

Incubation: In a 96-well plate, add the enzyme, the test compound (indole-piperidine derivative) at various concentrations, and DTNB.

-

Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the enzyme activity.[35]

-

Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.

Quantitative Data: Neuroprotective Activity of Indole-Piperidine Derivatives

| Compound/Derivative | Biological Target/Assay | Activity/Result | Reference |

| Indole–phenolic compounds | Copper ion chelation | ~40% chelating activity | [25] |

| Indole–phenolic compounds | Aβ(25–35) induced ROS reduction | Reduction to basal states | [25] |

| Indole–phenolic compounds | Aβ(25–35) disaggregation | Effective promotion | [25] |

| Nauclediol | Acetylcholinesterase (AChE) | Ki = 6.9 µM | [36][37] |

| Nauclediol | Butyrylcholinesterase (BChE) | Ki = 35.41 µM | [36] |

| Indole/indazole-piperazine pyrimidine 5j | OGD/R-induced damage in BV2 cells | Most attractive cytoprotective effect | [38] |

Conclusion and Future Perspectives

The indole-piperidine scaffold represents a highly versatile and privileged structure in the realm of drug discovery. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, and neuroprotective effects, underscore its immense therapeutic potential. The ability to readily modify both the indole and piperidine moieties allows for the fine-tuning of pharmacological properties, offering a robust platform for the development of novel, highly potent, and selective therapeutic agents.

The future of indole-piperidine derivative research lies in the application of modern drug design strategies, such as structure-activity relationship (SAR) studies, computational modeling, and high-throughput screening, to identify next-generation compounds with enhanced efficacy and improved safety profiles. Further exploration into their mechanisms of action at the molecular level will undoubtedly unveil new therapeutic targets and pave the way for innovative treatments for a wide range of diseases. As our understanding of the intricate biology of these compounds deepens, the indole-piperidine scaffold is poised to make a significant and lasting impact on human health.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. Available at: [Link]

-

Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

-

DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]

-

Does anyone know an easy protocol for DPPH assay?. ResearchGate. Available at: [Link]

-

Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. PubMed. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed Central. Available at: [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

-

DPPH radical scavenging activity. Marine Biology. Available at: [Link]

-

Western blot analysis of apoptosis-related proteins in the PC3 and... ResearchGate. Available at: [Link]

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. MDPI. Available at: [Link]

-

Cell Cycle Analysis. UWCCC Flow Lab. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

-

IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... ResearchGate. Available at: [Link]

-

Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. PMC - PubMed Central. Available at: [Link]

-

Anticancer assay (MTT). Bio-protocol. Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. MDPI. Available at: [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

-

Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. OMICS Online. Available at: [Link]

-

Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. MDPI. Available at: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

Sources

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. biotech.illinois.edu [biotech.illinois.edu]

- 3. researchhub.com [researchhub.com]

- 4. atcc.org [atcc.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 13. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. m.youtube.com [m.youtube.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. japsonline.com [japsonline.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. marinebiology.pt [marinebiology.pt]

- 31. iomcworld.com [iomcworld.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. attogene.com [attogene.com]

- 34. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded framework for the systematic identification and validation of therapeutic targets for the novel compound 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. Given the absence of established biological activity for this molecule in public-domain literature, this document serves as a strategic roadmap, moving from structural hypothesis to empirical validation.

Executive Summary: The Challenge of an Orphan Ligand

This compound represents a common challenge in drug discovery: an "orphan ligand" with a potentially interesting structure but no known biological target. The molecule's architecture, combining a rigid indole scaffold with a flexible piperidine-carboxylic acid moiety, suggests potential interactions with a range of protein classes. This guide eschews speculation in favor of a rigorous, multi-pronged strategy to de-orphanize this compound. We will detail a logical progression of in silico, in vitro, and cell-based methodologies designed to efficiently identify high-probability targets and validate their therapeutic relevance.

Structural Deconstruction and Pharmacophore-Based Hypothesis Generation

The foundational step in target deconvolution is to analyze the compound's structure for known pharmacophores—sub-elements recognized by specific protein families. The structure of this compound presents three primary pharmacophores.

-

The Indole Ring: A privileged scaffold in medicinal chemistry, the indole nucleus is isosteric to tryptophan and is a key feature in numerous neurotransmitters (e.g., serotonin) and synthetic drugs. Its presence suggests a potential affinity for targets within the central nervous system (CNS).

-

The Piperidine Ring: This saturated heterocycle is a common element in CNS-active drugs. It provides a three-dimensional structure that can orient functional groups for optimal interaction with receptor pockets and can influence properties like solubility and membrane permeability.

-

The Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This feature often serves as a critical interaction point with positively charged amino acid residues (e.g., Arginine, Lysine) in a binding site or as a zinc-binding group in metalloenzymes.

Based on these features, we can generate a preliminary, hypothesis-driven list of potential target classes.

Table 1: Hypothesis of Potential Target Classes Based on Pharmacophoric Analysis

| Pharmacophore | Potential Target Class | Rationale & Representative Examples |

| Indole Ring | Serotonin (5-HT) Receptors | Structural mimicry of serotonin. Tryptan-class drugs (e.g., Sumatriptan) feature an indole core. |

| Melatonin (MT) Receptors | The endogenous ligand, melatonin, is N-acetyl-5-methoxytryptamine, an indoleamine. | |

| Nuclear Receptors (e.g., PXR, AhR) | Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR). | |

| Protein Kinases | Many kinase inhibitors (e.g., Sunitinib) incorporate an indole or similar heterocyclic core to interact with the ATP-binding site. | |

| Piperidine Ring | G-Protein Coupled Receptors (GPCRs) | A common scaffold in GPCR ligands, providing a rigid framework for substituent orientation. |

| Ion Channels (e.g., hERG) | The piperidine nitrogen can become protonated, influencing interactions with channel pores. | |

| Carboxylic Acid | Metalloenzymes (e.g., MMPs, HDACs) | The carboxylate can act as a zinc-binding group, crucial for inhibiting zinc-dependent enzymes. |

| Integrins | RGD-mimetic integrin antagonists often utilize a carboxylic acid to mimic the aspartate residue. | |

| GABA Receptors | The carboxylic acid mimics the endogenous ligand GABA, suggesting potential activity as a GABA agonist or antagonist. | |

| Combined Scaffold | Sigma (σ) Receptors | Many high-affinity sigma receptor ligands possess an N-substituted piperidine or similar amine linked to an aromatic system. |

A Multi-Pronged Strategy for Target Identification

With a set of plausible hypotheses, the next phase employs a combination of computational and experimental methods to identify direct molecular targets. This parallel approach maximizes the probability of success and provides cross-validating data points.

Phase 1: In Silico Target Prediction & Virtual Screening

Computational methods offer a rapid and cost-effective first pass to prioritize the most likely targets from our hypothesis list. The workflow leverages the compound's known structure to predict its interactions across the known proteome.

Caption: In silico workflow for target identification.

-

Compound Preparation: Generate a 3D conformation of the query molecule using a tool like RDKit or Open Babel.

-

Database Selection: Choose a public database of bioactive molecules with known targets, such as ChEMBL.

-

Similarity Metric: Select a similarity algorithm (e.g., Tanimoto coefficient) based on molecular fingerprints (e.g., ECFP4).

-

Execution: Screen the database to identify compounds with a high similarity score (>0.85) to the query molecule.

-

Analysis: Collate the known targets of the top-scoring similar compounds. Targets that appear frequently are considered high-probability candidates.

-

Causality: This method operates on the 'Similar Property Principle': structurally similar molecules are likely to have similar biological activities. It is a powerful tool when no structural information of potential targets is available.

Phase 2: Experimental Target Identification via Affinity Proteomics

While in silico methods provide predictions, experimental approaches identify direct physical interactions. Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and robust method to "pull down" binding partners from a complex biological sample.

Caption: Experimental workflow for AC-MS target discovery.

-

Synthesis: Synthesize an analogue of the compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). The linker attachment point should be chosen carefully to minimize disruption of potential binding interactions.

-

Immobilization: Covalently attach the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads. A parallel control experiment using beads treated only with the linker and quenching agent is critical.

-

Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

-

Incubation: Incubate the cell lysate with both the compound-immobilized beads and the control beads.

-

Washing: Perform a series of stringent washes with buffer to remove proteins that bind non-specifically to the beads or linker.

-

Elution: Elute the specifically bound proteins. This can be done non-specifically (e.g., with a low pH buffer) or specifically by competing with a high concentration of the free, unmodified compound. Specific elution is preferred as it reduces background.

-

Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, digested (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: Proteins identified in the experimental sample but absent or significantly depleted in the control sample are considered high-confidence binding partners.

-

Trustworthiness: The self-validating nature of this protocol comes from the comparison to the control beads and the use of competitive elution. A true target will be enriched on the compound beads and its elution will be enhanced by the presence of the free ligand.

Target Validation: From Binding to Function

Identifying a binding partner is not sufficient; validation requires demonstrating that this interaction leads to a measurable functional consequence in a relevant biological context.

Phase 3: Biochemical and Biophysical Validation

These assays confirm a direct, quantifiable interaction between the compound and the purified candidate protein.

-

Surface Plasmon Resonance (SPR): Measures binding kinetics (association/dissociation rates) and affinity (KD) in real-time.

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (enthalpy, entropy) and stoichiometry.

-

Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, this is the most direct functional test. The compound is titrated against the enzyme and its activity is measured.

Phase 4: Cellular Target Engagement and Functional Modulation

The final and most critical phase is to confirm that the compound engages its target in a live-cell environment and modulates downstream signaling pathways.

Caption: A workflow for validating a putative therapeutic target.

-

Principle: CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.

-

Cell Treatment: Treat intact cells with the compound across a range of concentrations. A vehicle-only (e.g., DMSO) control is essential.

-

Heating: Heat the treated cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature and compound concentration, typically by Western Blot or mass spectrometry.

-